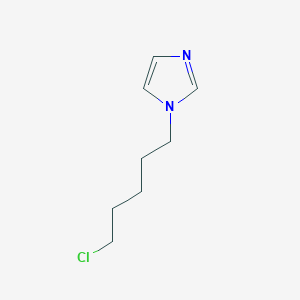![molecular formula C15H18N2O2 B1451960 [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine CAS No. 1177348-71-8](/img/structure/B1451960.png)
[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine
Overview
Description
“[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine” is a complex organic compound. The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, which is a cyclic structure containing oxygen atoms . This group is connected to a 2,5-dimethylpyrrol-3-yl group, which is a five-membered ring containing nitrogen . The compound also contains a methanamine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of new N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides as possible therapeutic agents for Alzheimer’s disease has been described . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, the structures of sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the properties of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide were studied .Scientific Research Applications
-
Scientific Field: Chemistry
- Application : The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-ethanone is used in chemical research .
- Method of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : The outcomes of the research involving this compound are not specified in the source .
-
Scientific Field: Biochemistry
- Application : A compound with a similar structure, 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride, is used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
- Method of Application : This compound is used in a new click chemistry approach through sulfates, which is a complimentary approach to using amides and phosphate groups as linkers .
- Results or Outcomes : The specific results or outcomes of the research involving this compound are not provided in the source .
-
Scientific Field: Pharmacology
- Application : N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL) compounds have been studied for their inhibitory effects on cholinestrases and lipoxygenase enzymes .
- Method of Application : The specific methods of application or experimental procedures for these compounds are not provided in the source .
- Results or Outcomes : The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
-
Scientific Field: Chemistry
- Application : The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-ethanone is used in chemical research .
- Method of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : The outcomes of the research involving this compound are not specified in the source .
-
Scientific Field: Biochemistry
- Application : A compound with a similar structure, 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride, is used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
- Method of Application : This compound is used in a new click chemistry approach through sulfates, which is a complimentary approach to using amides and phosphate groups as linkers .
- Results or Outcomes : The specific results or outcomes of the research involving this compound are not provided in the source .
-
Scientific Field: Pharmacology
- Application : N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL) compounds have been studied for their inhibitory effects on cholinestrases and lipoxygenase enzymes .
- Method of Application : The specific methods of application or experimental procedures for these compounds are not provided in the source .
- Results or Outcomes : The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
-
Scientific Field: Chemistry
- Application : The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-ethanone is used in chemical research .
- Method of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results or Outcomes : The outcomes of the research involving this compound are not specified in the source .
-
Scientific Field: Biochemistry
- Application : A compound with a similar structure, 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride, is used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
- Method of Application : This compound is used in a new click chemistry approach through sulfates, which is a complimentary approach to using amides and phosphate groups as linkers .
- Results or Outcomes : The specific results or outcomes of the research involving this compound are not provided in the source .
-
Scientific Field: Pharmacology
- Application : N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL) compounds have been studied for their inhibitory effects on cholinestrases and lipoxygenase enzymes .
- Method of Application : The specific methods of application or experimental procedures for these compounds are not provided in the source .
- Results or Outcomes : The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Safety And Hazards
properties
IUPAC Name |
[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-7-12(9-16)11(2)17(10)13-3-4-14-15(8-13)19-6-5-18-14/h3-4,7-8H,5-6,9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTWTTWDDWJPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B1451881.png)

![3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B1451883.png)
![2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1451884.png)


![6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451889.png)

![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)
![3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1451895.png)

